Dibenzo[a,c]phenazin-10-ol
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Overview
Description
Dibenzo[a,c]phenazin-10-ol is a compound belonging to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotectant activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[a,c]phenazin-10-ol can be achieved through various methods. One efficient method involves the reduction-cyclization of 2-nitroanilines and 9,10-phenanthrenequinone in the presence of indium and acetic acid in methanol under reflux conditions . Another approach includes the condensation of 1,2-diaminobenzenes with 2-hydroxy-1,4-naphthoquinone under solvent-free conditions at 75°C .
Industrial Production Methods
Industrial production methods for phenazines often involve multicomponent reactions and catalytic processes. For example, the Pd-catalyzed N-arylation and oxidative cyclization of 1,2-diaminobenzene/diphenylamines are commonly used .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[a,c]phenazin-10-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenazine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, indium
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted phenazines with various functional groups .
Scientific Research Applications
Dibenzo[a,c]phenazin-10-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dibenzo[a,c]phenazin-10-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial and antitumor effects . Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound of the phenazine family, known for its antimicrobial properties.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa, with notable antimicrobial activity.
Clofazimine: A synthetic phenazine derivative used as an antituberculosis agent.
Uniqueness
Dibenzo[a,c]phenazin-10-ol is unique due to its specific structural features and high selectivity as a fluorescent probe for thiophenols. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C20H12N2O |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
phenanthro[9,10-b]quinoxalin-10-ol |
InChI |
InChI=1S/C20H12N2O/c23-17-11-5-10-16-20(17)22-19-15-9-4-2-7-13(15)12-6-1-3-8-14(12)18(19)21-16/h1-11,23H |
InChI Key |
XKRVCCJBSUHZRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC=C5O)N=C24 |
Origin of Product |
United States |
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